molecular formula C16H25NO2S B229793 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine

1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine

Cat. No. B229793
M. Wt: 295.4 g/mol
InChI Key: YZYLPPVVWSPSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine, also known as TBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBP is a sulfonyl-containing pyrrolidine derivative that is commonly used as a reagent in organic synthesis. In recent years, TBP has gained attention as a potential tool for studying biological systems due to its ability to selectively modify proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine involves the covalent modification of cysteine residues on proteins. 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine contains a sulfonyl group that reacts with cysteine residues to form a stable covalent bond. This covalent modification can lead to the inhibition of cysteine proteases and other enzymes that contain cysteine residues.
Biochemical and Physiological Effects:
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects in biological systems. Inhibition of cysteine proteases by 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can lead to the modulation of various cellular processes, including apoptosis, autophagy, and inflammation. 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine has also been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine in lab experiments is its selectivity for cysteine residues. This selectivity allows for the specific modification of cysteine-containing proteins and enzymes, which can be useful for studying their functions in biological systems. However, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can also have off-target effects on other biomolecules that contain reactive cysteine residues, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine. One area of interest is the development of more selective 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine derivatives that can target specific cysteine-containing enzymes. Another potential direction is the use of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine as a tool for studying the functions of cysteine proteases in disease states, such as cancer and neurodegenerative disorders. Additionally, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine may have potential as a therapeutic agent for these diseases, although further research is needed to explore this possibility.

Synthesis Methods

1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine. This synthesis method has been well-established in the literature and has been used to produce 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine in large quantities for research purposes.

Scientific Research Applications

1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine has been used extensively in scientific research as a tool for selectively modifying proteins and other biomolecules. 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes. By selectively inhibiting these enzymes, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can be used to study the functions of cysteine proteases in biological systems.

properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

1-(5-tert-butyl-2,3-dimethylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C16H25NO2S/c1-12-10-14(16(3,4)5)11-15(13(12)2)20(18,19)17-8-6-7-9-17/h10-11H,6-9H2,1-5H3

InChI Key

YZYLPPVVWSPSSI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCCC2)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCCC2)C(C)(C)C

Origin of Product

United States

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